Necrostatin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Necrostatin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract: Necrostatin-1 (Nec-1) is a cornerstone small molecule in the study of regulated cell death. First identified in 2005, it is a potent and selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3] By preventing the kinase activity of RIPK1, Nec-1 blocks the formation of the necrosome, a critical signaling complex, thereby averting programmed necrotic cell death. This guide provides an in-depth overview of the discovery of Nec-1, its chemical properties, a representative synthesis route, and its molecular mechanism of action. Furthermore, it details key experimental protocols for evaluating its activity and target engagement, supported by quantitative data and visualizations of the core signaling pathways.
Discovery and Identification
Necrostatin-1 was first identified in 2005 by Degterev et al. through a high-throughput chemical library screen designed to find inhibitors of a non-apoptotic, regulated form of cell death, which would later be termed necroptosis.[1][4] The screen utilized a cell-based assay to identify compounds that could rescue cells from death induced by tumor necrosis factor-alpha (TNF-α) in the absence of caspase activity. Nec-1 emerged as a potent hit with the ability to inhibit this form of necrosis without affecting apoptosis, providing the first chemical tool to specifically probe this novel cell death pathway. Subsequent studies definitively identified RIPK1 as the specific cellular target of Necrostatin-1.[2][3]
Chemical Properties and Synthesis
Necrostatin-1 is a small, cell-permeable molecule belonging to the thiohydantoin class of compounds.[3] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one[5][6] |
| Synonyms | Nec-1, 5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxo-4-imidazolidinone[2][3] |
| Molecular Formula | C₁₃H₁₃N₃OS[2][5] |
| Molecular Weight | 259.33 g/mol [2][5] |
| CAS Number | 4311-88-0[2][5] |
| Purity | Typically >95% - 99% (HPLC)[2][6] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) and Ethanol (e.g., 50 mM)[2][6] |
Representative Synthetic Route
The synthesis of Necrostatin-1 can be achieved through a Knoevenagel condensation reaction. A representative method involves the reaction of Indole-3-carbaldehyde with 3-methyl-2-thiohydantoin . This reaction typically proceeds under basic conditions, followed by a reduction of the resulting intermediate to yield the final product. This approach is a common strategy for synthesizing related 5-substituted thiohydantoin derivatives.
Mechanism of Action
Necrostatin-1 functions as a highly specific, allosteric inhibitor of RIPK1 kinase activity. It does not bind to the ATP-binding pocket but rather to a hydrophobic pocket located between the N- and C-termini of the kinase domain.[2][3] This binding event locks RIPK1 into an inactive conformation, preventing its autophosphorylation and subsequent recruitment and phosphorylation of RIPK3.[7]
The Necroptosis Signaling Pathway
Necroptosis is a form of regulated necrosis initiated by death receptors, such as TNF receptor 1 (TNFR1). In the absence of active Caspase-8, RIPK1 is recruited to the receptor complex. Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[8] The core RIPK1-RIPK3-MLKL complex is known as the "necrosome."
Caption: The TNF-α induced necroptosis pathway and the inhibitory action of Necrostatin-1 on RIPK1.
By locking RIPK1 in an inactive state, Necrostatin-1 prevents the formation of the necrosome, thereby halting the entire downstream signaling cascade that leads to cell death.[3][7]
Quantitative Data Summary
The potency of Necrostatin-1 has been quantified in various assays. The table below summarizes key activity values.
| Assay Type | Target/Process | Cell Line / Condition | Value (EC₅₀ / IC₅₀) |
| Necroptosis Inhibition | Necroptosis | Jurkat Cells | 490 nM (EC₅₀)[9][10] |
| Necroptosis Inhibition | Necroptosis | 293T Cells | 490 nM (EC₅₀)[11] |
| Necroptosis Inhibition | Necroptosis | FADD-deficient Jurkat Cells | 494 nM (EC₅₀) |
| Kinase Inhibition | RIPK1 Kinase | In vitro | 182 nM (EC₅₀)[9][10] |
Key Experimental Protocols
Verifying the activity and target engagement of Necrostatin-1 involves several key experiments. Detailed methodologies are provided below.
In Vitro RIPK1 Kinase Inhibition Assay
This assay directly measures the ability of Nec-1 to inhibit the kinase activity of RIPK1, typically by quantifying the phosphorylation of a substrate or autophosphorylation.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 10 mM MnCl₂)
-
[γ-³²P]ATP or [γ-³³P]ATP for radiometric detection[5]
-
Alternatively, ADP-Glo™ Kinase Assay kit (Promega) for luminescent detection
-
Necrostatin-1 and DMSO (vehicle control)
-
96-well plates
-
Phosphoric acid (for stopping reaction in radiometric assay)
-
SDS-PAGE and autoradiography equipment or a microplate reader for luminescence
Protocol (Radiometric Method):
-
Prepare serial dilutions of Necrostatin-1 in DMSO. Further dilute in kinase assay buffer.
-
In a 96-well plate, add 10 µL of recombinant RIPK1 and 10 µL of the Nec-1 dilution (or DMSO control).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.[5]
-
Initiate the kinase reaction by adding 20 µL of a reaction mix containing kinase buffer, MBP substrate, and [γ-³²P]ATP.
-
Incubate the plate for 30-120 minutes at 30°C or room temperature.[5]
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.
TNF-α-Induced Necroptosis Cell Viability Assay
This cell-based assay confirms the protective effect of Nec-1 on cells undergoing necroptosis.
Materials:
-
A cell line sensitive to TNF-α-induced necroptosis (e.g., L929, HT-29, or Jurkat).
-
Recombinant human or murine TNF-α.
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and sensitize cells to necroptosis.[8][12]
-
Necrostatin-1.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, MTS (CellTiter 96® AQueous One), or a fluorescent dye like Sytox Green).[12][13]
Protocol (MTT Assay):
-
Seed cells (e.g., L929) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Pre-treat the cells for 30-60 minutes with desired concentrations of Necrostatin-1 (e.g., 0.1 to 100 µM) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[8][12] Include vehicle-only (DMSO) controls.
-
Induce necroptosis by adding TNF-α (e.g., 10-100 ng/mL) to the appropriate wells.[8][14]
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[8]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ of Nec-1.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][4]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol (Western Blot Detection):
-
Cell Treatment: Culture cells to confluency. Treat one batch of cells with Necrostatin-1 (e.g., 30 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.[9]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles using liquid nitrogen.[7]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble RIPK1 in each sample using SDS-PAGE and Western blotting with a specific anti-RIPK1 antibody.
-
Analysis: Quantify the band intensities at each temperature for both the Nec-1 treated and vehicle-treated samples. Plot the percentage of soluble RIPK1 against temperature to generate "melting curves." A shift in the curve to higher temperatures in the Nec-1 treated sample indicates target stabilization and therefore, direct engagement.[1]
Conclusion
Necrostatin-1 has been instrumental in elucidating the molecular machinery of necroptosis. Its discovery provided a critical tool for distinguishing this pathway from apoptosis and for exploring its role in various pathophysiological conditions, including ischemic injury, neurodegeneration, and inflammatory diseases. As a specific, allosteric inhibitor of RIPK1, it continues to serve as a benchmark compound for the development of new therapeutics targeting regulated necrosis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to study and leverage the unique properties of Necrostatin-1 in drug discovery and biomedical research.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. CETSA [cetsa.org]
- 5. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 6. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
